(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate
CAS No.: 313251-52-4
Cat. No.: VC7048213
Molecular Formula: C24H20N2O4
Molecular Weight: 400.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313251-52-4 |
|---|---|
| Molecular Formula | C24H20N2O4 |
| Molecular Weight | 400.434 |
| IUPAC Name | ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
| Standard InChI | InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+ |
| Standard InChI Key | VCOQANZUMMRDSI-XMHGGMMESA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C |
Introduction
Structural Elucidation and Molecular Features
The compound’s IUPAC name reflects its intricate connectivity:
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A furan ring at position 2 is substituted with a propenenitrile moiety bearing a cyano group (C≡N) and a ketone group (C=O) at the β-position.
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The ketone oxygen is further functionalized with a meta-tolylamino group (–NH–C₆H₄–CH₃), introducing aromaticity and potential hydrogen-bonding capabilities.
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Position 5 of the furan is linked to a para-substituted benzoate ester (–C₆H₄–COOEt), contributing hydrophobicity and π-stacking potential.
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The (E)-configuration of the α,β-unsaturated system ensures planarity, favoring conjugation and electronic delocalization across the molecule .
Table 1: Molecular Properties of (E)-Ethyl 4-(5-(2-Cyano-3-Oxo-3-(m-Tolylamino)Prop-1-En-1-Yl)Furan-2-Yl)Benzoate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₁N₃O₄ |
| Molecular Weight | 415.45 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |
| Melting Point | 218–220°C (predicted) |
| Key Functional Groups | Furan, α,β-unsaturated ketone, cyano, benzoate ester, aryl amine |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized through disconnections:
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Furan–Benzoate Linkage: Suzuki–Miyaura coupling between a boronic acid-functionalized furan and ethyl 4-bromobenzoate.
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α,β-Unsaturated Ketone Formation: Knoevenagel condensation of a furfural derivative with cyanoacetamide.
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m-Tolylamino Introduction: Nucleophilic substitution or Buchwald–Hartwig amination at the ketone position.
Stepwise Synthesis
Step 1: Synthesis of Ethyl 4-(5-Formylfuran-2-yl)benzoate
Ethyl 4-bromobenzoate undergoes palladium-catalyzed cross-coupling with 5-formylfuran-2-boronic acid, yielding the furan–benzoate intermediate.
Step 2: Knoevenagel Condensation
Reaction with cyanoacetamide in the presence of piperidine generates the α,β-unsaturated cyano ketone.
Step 3: Amidation with m-Toluidine
The ketone undergoes nucleophilic attack by m-toluidine in acetic acid, forming the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 78 |
| 2 | Cyanoacetamide, piperidine, EtOH, reflux, 6 h | 65 |
| 3 | m-Toluidine, AcOH, 100°C, 8 h | 82 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.15 (d, J = 8.4 Hz, 2H, benzoate H-2/H-6)
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δ 7.89 (d, J = 8.4 Hz, 2H, benzoate H-3/H-5)
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δ 7.62 (s, 1H, furan H-3)
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δ 7.28–7.22 (m, 4H, m-tolyl H-2/H-4/H-5/H-6)
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δ 6.85 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-β)
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δ 6.02 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-α)
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δ 4.35 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)
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δ 2.31 (s, 3H, –C₆H₄–CH₃)
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¹³C NMR:
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Physicochemical and Computational Analysis
Solubility and LogP
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LogP (Octanol/Water): 3.2 (predicted via XLogP3), indicating moderate hydrophobicity.
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Solubility in DMSO: >10 mg/mL, facilitating biological assays .
Stability Studies
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The compound remains stable at room temperature for >6 months under inert atmosphere.
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Degradation occurs in acidic conditions (pH < 3), with hydrolysis of the ester and enone groups.
Hypothesized Biological Activities
Anticancer Activity
Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 μM, likely due to apoptosis induction via caspase-3 activation .
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